Product packaging for E 64-d8(Cat. No.:)

E 64-d8

Cat. No.: B1152988
M. Wt: 365.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

E 64-d8 is a deuterium-labeled, membrane-permeable analog of the potent cysteine protease inhibitor E-64 . It functions as an irreversible inhibitor for a wide range of cysteine peptidases, including cathepsin B, cathepsin L, and calpain . Its mechanism of action involves the covalent binding of its trans-epoxysuccinyl group to the active site cysteine residue of target enzymes via a nucleophilic attack, leading to permanent enzyme inactivation . This isotope-labelled compound is particularly valuable in biochemical research for tracing studies and investigating the role of cysteine proteases in cellular processes . E-64-d8 is reported to inhibit the degradation of plasma membrane proteins in endosomes and can prevent both calpain upregulation and apoptosis, making it a critical tool for studying pathways involved in neurodegenerative diseases . As an ethylester derivative, it exhibits enhanced cell permeability and is hydrolyzed by intracellular esterases to release the active inhibitor within the cell . This product is sold as a stable isotope for laboratory and research applications. It is intended for Research Use Only and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C₁₅H₁₉D₈N₅O₅

Molecular Weight

365.45

Synonyms

(2S,3S)-3-[[[(1S)-1-[[[4-[(Aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]oxiranecarboxylic-d8 Acid;  [2S-[2α,3β(R*)]]-3-[[[1-[[[4-[(Aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]oxiranecarboxylic

Origin of Product

United States

Molecular Mechanism of Cysteine Protease Inhibition by E 64 D8

Enzymatic Targets and Specificity

E-64 exhibits a high degree of specificity for cysteine proteases, a characteristic that has made it a valuable tool in biochemical research. sigmaaldrich.comagscientific.com Its inhibitory action is directed towards a broad range of these enzymes while being largely inactive against other protease classes.

E-64 is known to inhibit a wide array of cysteine proteases from different families. wikipedia.org This includes enzymes such as papain, for which it has a reported IC50 of 9 nM. medchemexpress.comselleckchem.comtargetmol.com Its inhibitory activity extends to several members of the cathepsin family, which are lysosomal cysteine proteases involved in various physiological and pathological processes. E-64 effectively inhibits Cathepsin B, Cathepsin H, and Cathepsin L. wikipedia.orgselleckchem.comtargetmol.com Furthermore, it is a potent inhibitor of calpains, which are calcium-activated neutral cysteine proteases. agscientific.comwikipedia.org The compound also demonstrates inhibitory action against other cysteine proteases like staphopain. wikipedia.org

The following table summarizes the inhibitory profile of E-64 against various cysteine proteases.

Enzyme FamilySpecific EnzymeInhibition Status
Papain-like proteasesPapainInhibited wikipedia.org
CathepsinsCathepsin BInhibited wikipedia.org
Cathepsin HInhibited selleckchem.comtargetmol.com
Cathepsin LInhibited wikipedia.org
Cathepsin KInhibited nih.gov
Cathepsin SInhibited
CalpainsCalpainInhibited agscientific.comwikipedia.org

A key feature of E-64's specificity is its lack of inhibitory activity against serine proteases. sigmaaldrich.comagscientific.comselleckchem.comtargetmol.com This selectivity is crucial for its use as a specific tool to study the function of cysteine proteases without confounding effects from the inhibition of other major protease classes. While some sources mention a minor exception with trypsin, the overwhelming evidence points to its high selectivity for cysteine proteases. sigmaaldrich.comagscientific.com

Irreversible Covalent Adduct Formation

The inhibitory mechanism of E-64 is characterized by the formation of an irreversible covalent bond with its target enzyme. sigmaaldrich.comnih.gov This permanent inactivation is a hallmark of its mode of action.

E-64 possesses a trans-epoxysuccinyl group which is the reactive moiety responsible for its inhibitory activity. wikipedia.org The inhibition proceeds via a nucleophilic attack from the thiol group of the active site cysteine residue of the protease on the C2 atom of the epoxide ring. wikipedia.orgnih.gov This reaction results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme. sigmaaldrich.comagscientific.com This covalent linkage effectively and irreversibly blocks the catalytic activity of the enzyme.

The inhibition of cysteine proteases by E-64 is a time-dependent process that follows pseudo-first-order kinetics. The rate of inactivation can be determined by measuring the loss of enzyme activity over time in the presence of the inhibitor. The enzyme and inhibitor combine in an equimolar ratio for complete inactivation.

Structural Determinants of Inhibitor-Enzyme Complex Formation

X-ray crystallography studies of E-64 in complex with various cysteine proteases have provided detailed insights into the structural basis of its inhibitory mechanism. nih.govnih.gov These studies have been instrumental in understanding the specific interactions that govern its binding and potent inhibitory activity.

Crystal structures of E-64 complexed with enzymes like papain and actinidin have revealed that the inhibitor binds in the S subsites of the enzyme's active site cleft. wikipedia.orgnih.govnih.gov The leucyl and amino-4-guanidinobutane side chains of E-64 occupy the S2 and S3 subsites, respectively, making specific interactions with the amino acid residues in these pockets. wikipedia.org

In the actinidin-E-64 complex, the charged carboxyl group of E-64 is observed to form four hydrogen bonds with the protein. nih.gov This interaction is thought to play a significant role in correctly positioning the inhibitor molecule for the nucleophilic attack by the active site thiolate anion. nih.gov The electron density maps from these crystal structures clearly show the covalent bond formed between the C2 atom of the E-64 epoxide ring and the sulfur atom of the active site cysteine. nih.gov

The interactions between the inhibitor and the main chain residues of the active site are largely similar across different cysteine proteases. nih.gov However, variations in the side-chain interactions, particularly at the S2 and S3 subsites, are observed due to differences in the amino acid residues that constitute these subsites in different enzymes. nih.gov

X-ray Crystallographic Studies of Binding Modes

X-ray crystallography has been an indispensable tool in elucidating the precise atomic-level interactions between E-64 (and its derivatives) and various cysteine proteases. These studies have consistently demonstrated that the inhibitor forms a covalent adduct with the active site cysteine. nih.govnih.gov

The crystal structure of papain in complex with E-64-c, a derivative of E-64, reveals that the C2 atom of the inhibitor's oxirane ring is covalently attached to the sulfur atom of the Cys-25 residue in papain. nih.gov This covalent bond formation induces a configurational inversion at the C2 atom, from S to R. researchgate.net Beyond this covalent linkage, the stability of the enzyme-inhibitor complex is significantly reinforced by a network of non-covalent interactions, including numerous hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For instance, in the papain-E-64-c complex, the carboxyl-terminal group of the inhibitor forms an electrostatic interaction with the protonated imidazole (B134444) ring of the His-159 residue. researchgate.net

Similar binding modes have been observed with other cysteine proteases. The crystal structure of human cathepsin L complexed with E-64 shows a clearly defined electron density for the inhibitor, confirming its covalent attachment and specific orientation within the active site. nih.gov Likewise, studies on cathepsin K complexed with E-64 have provided insights into active site differences that can be exploited for designing more selective inhibitors. researchgate.net

Crystallographic Data of E-64 and its Derivatives with Cysteine Proteases
EnzymeInhibitorResolution (Å)Key Findings
PapainE-642.4Covalent bond confirmed between Cys-25 and the inhibitor's C2 atom; inhibitor occupies S subsites. nih.gov
PapainE-64-c2.1Configurational inversion at the epoxy carbon upon binding; strong interactions with S subsites via hydrogen bonds. researchgate.net
Human Cathepsin LE-642.5Overall structure similar to other cysteine proteases; inhibitor clearly visible except for the guanidinobutane moiety. nih.gov
Human Cathepsin KE-64Not SpecifiedRevealed active site differences compared to homologous proteases, aiding in selective inhibitor design. researchgate.net

Subsite Interactions (e.g., Sn and Sn' subsites)

The active site of cysteine proteases is composed of a series of subsites (S subsites on the non-prime side and S' subsites on the prime side of the catalytic cysteine) that accommodate the amino acid residues of a substrate. Early hypotheses suggested that E-64 might interact with the S' subsites. However, X-ray crystallographic data have definitively shown that E-64 and its analogs bind to the S (non-prime) subsites of the enzyme. nih.govnih.gov

The inhibitor's peptide-like backbone orients itself in a manner that mimics substrate binding. Specifically, the portion of the inhibitor corresponding to the P1, P2, and P3 residues of a substrate interacts with the S1, S2, and S3 subsites of the enzyme, respectively. nih.gov

S1 Subsite: The S1 subsite accommodates the residue immediately N-terminal to the scissile bond. The trans-epoxysuccinyl group of E-64 is positioned to react with the Cys-25 nucleophile in this region.

S2 Subsite: This is a critical subsite for determining inhibitor specificity. It is typically a deep hydrophobic pocket. The leucyl side chain of E-64 fits into this S2 pocket. nih.gov However, the nature of this interaction can vary between proteases. For example, the S2 pocket of cathepsin L is shallower and narrower than that of cathepsin B, leading to differential binding affinities. nih.gov In some crystal forms of the papain-E-64-c complex, the leucyl side chain is observed to be outside the S2 hydrophobic pocket, indicating binding diversity. rcsb.orgresearchgate.net

S3 Subsite: The agmatine (B1664431) (guanidinobutane) moiety of E-64 typically occupies the S3 subsite. nih.gov While the interactions with the main chain residues in this subsite are often similar across different proteases, the side-chain interactions can differ significantly, contributing to inhibitor selectivity. nih.gov

The specific interactions within these subsites are crucial for the high affinity and inhibitory potency of E-64. For example, in the papain-E-64-c complex, the leucyl and isoamylamide groups are firmly held in the S subsites through specific interactions, including hydrogen bonds with the Gly-66 residue. researchgate.net The differences in the amino acid residues that constitute the S2 and S3 subsites among various cysteine proteases are a key factor in the varying inhibitory profiles of E-64 and provide a blueprint for creating inhibitors with greater selectivity for specific enzymes. nih.govnih.gov

Subsite Interactions of E-64 with Cysteine Proteases
SubsiteInteracting Inhibitor MoietyNature of InteractionSignificance
S1trans-Epoxysuccinyl groupCovalent bond formation with catalytic cysteine. nih.govIrreversible inhibition. wikipedia.org
S2Leucyl groupHydrophobic interactions. nih.govMajor determinant of inhibitor specificity; pocket size and shape vary between proteases. nih.gov
S3Agmatine (guanidinobutane) groupHydrogen bonding and electrostatic interactions. nih.govContributes to binding affinity and selectivity. nih.gov

Synthetic Methodologies and Chemical Modifications for Research Applications

General Synthetic Routes to E-64 and its Analogs

E-64 is a fungal natural product originally isolated from Aspergillus japonicus. biorxiv.org It functions as an irreversible and selective inhibitor of cysteine proteases by forming a covalent thioether bond with the active site sulfhydryl group of the enzyme. peptanova.de The biosynthesis of E-64 in fungi proceeds through a nonribosomal peptide synthetase (NRPS)-independent pathway. biorxiv.orgbiorxiv.orgresearchgate.net This biosynthetic route commences with the epoxidation of fumaric acid, yielding the key warhead moiety, (2S,3S)-trans-epoxysuccinic acid. biorxiv.orgbiorxiv.orgresearchgate.net Subsequent steps involve the sequential condensation of this epoxide with an L-amino acid, such as L-leucine, and an amine, such as agmatine (B1664431), catalyzed by specific ATP-grasp enzymes and amide bond synthetases. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

Synthetic strategies for E-64 and its analogs often mirror this structure, typically involving the coupling of a pre-synthesized epoxysuccinate derivative with appropriate peptide or amine fragments. lookchem.com Stereoselective synthesis is important to achieve the correct configuration of the epoxysuccinyl moiety, which is critical for inhibitory activity. lookchem.comhzdr.de Approaches utilizing D-tartaric acid as a chiral starting material have been reported for the synthesis of E-64 analogs. nih.gov More recent advancements include novel stereoselective methods such as asymmetric phase-transfer-catalyzed epoxidation of electron-deficient alkenes to access epoxysuccinyl peptide derivatives. lookchem.com Chemoenzymatic syntheses, combining the efficiency and selectivity of enzymatic steps with chemical transformations, have also been explored for the generation of E-64 analogs. biorxiv.orgresearchgate.net

Design and Synthesis of Derivatives for Enhanced Research Properties or Specificity

The design and synthesis of E-64 derivatives are driven by the need for compounds with improved properties for specific research applications, such as enhanced cell permeability or increased selectivity towards particular cysteine proteases. Modifications have been made to various parts of the E-64 molecule, including the terminal agmatine group and the amino acid residues. hzdr.denih.gov

Notable derivatives include E-64c (also known as Ep-475) and E-64d (loxistatin). peptanova.delookchem.comnih.govapexbt.compeptanova.de A key difference between these analogs lies in their membrane permeability; E-64c is considered membrane-impermeable, while E-64d, the ethyl ester of E-64c, exhibits good membrane permeability. peptanova.deapexbt.compeptanova.denih.gov This difference in permeability is crucial for studies requiring the inhibitor to act intracellularly.

Designing derivatives for enhanced specificity towards particular cathepsins (e.g., cathepsin B, L, C, and calpain) is a significant area of research. hzdr.deresearchgate.netapexbt.comgoogle.comnih.govnih.gov Modifications at the N-terminal moieties and at both termini of the E-64 scaffold have been investigated to achieve this selectivity. hzdr.degoogle.com For instance, replacing the agmatine group with other amines or altering the amino acid residues can lead to analogs with differential inhibitory profiles against various cathepsins. hzdr.denih.govnih.gov The stereochemistry of the epoxysuccinyl moiety is critical for optimal activity, with the (2S,3S) configuration being important, although some studies suggest that (2R,3R) derivatives can show stronger inhibition against certain cathepsins. hzdr.de Synthetic strategies for these derivatives often involve coupling epoxysuccinate derivatives with modified peptide fragments lookchem.com, and solid-phase synthesis protocols have also been explored for the creation of epoxide-based inhibitors. google.com Computational methods, such as molecular docking, are frequently used in the initial design phase to predict the binding modes and potential efficacy of new derivatives before their synthesis. plos.org

Strategies for Isotopic Labeling of E-64-d8

E-64-d8 is a form of E-64 that has been specifically labeled with eight deuterium (B1214612) atoms. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen (¹H). resolvemass.canih.govresearchgate.netacs.org Isotopic labeling with deuterium is a valuable technique in research, providing a means to track compounds, study reaction mechanisms, and improve analytical detection. nih.govresearchgate.netacs.orgmarquette.edusnnu.edu.cn The specific positions of the eight deuterium atoms in E-64-d8 would be determined by the intended research application and the synthetic strategy employed.

Several techniques can be employed to incorporate deuterium into organic molecules like E-64 to synthesize E-64-d8. One common method is hydrogen-deuterium exchange (H-D exchange), which often utilizes deuterium oxide (D₂O) as a deuterium source and solvent, particularly for labeling labile protons or at specific functional groups. resolvemass.canih.govmarquette.edu Catalytic isotope exchange is another important technique, often employing catalysts such as palladium or platinum supported on carbon, and is effective for introducing deuterium into aromatic and aliphatic positions. resolvemass.canih.govmarquette.edusnnu.edu.cn Direct addition of deuterium gas (D₂) can also be used for certain types of compounds. resolvemass.casnnu.edu.cn Reduction of functional groups using deuterated reducing agents is a further approach for site-specific deuterium incorporation. researchgate.net Emerging techniques include catalytic transfer deuteration and hydrodeuteration, which utilize readily available deuterium donors. marquette.edu Organocatalytic methods have also been developed for achieving site-selective deuteration. nih.gov While more commonly applied to proteins, biosynthetic methods using deuterated precursors in the growth medium could potentially be explored given the understanding of E-64's biosynthesis. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govutoronto.canih.govsigmaaldrich.com For labile protons, dissolution and recrystallization from a deuterated solvent can facilitate site-selective deuteration. chemrxiv.org The choice of technique for synthesizing E-64-d8 would depend on the desired positions and level of deuterium incorporation.

The substitution of hydrogen with deuterium in E-64 to create E-64-d8 can have several implications for its behavior in research studies, particularly concerning NMR sensitivity, reaction kinetics, and stability.

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium's different nuclear spin properties compared to protium (B1232500) mean that deuterium does not produce a signal in standard ¹H NMR spectra. studymind.co.uk This can significantly simplify the ¹H NMR spectra of deuterated compounds by removing signals and reducing complex coupling patterns, which is beneficial for structural analysis. studymind.co.uknih.gov Deuterium labeling also affects ¹³C NMR spectra, leading to changes in chemical shifts and coupling patterns that can provide structural information. nih.govresearchgate.net Perdeuteration (replacing most or all hydrogens with deuterium) can improve spectral resolution in solid-state NMR by reducing ¹H dipolar coupling. sigmaaldrich.com Deuterium can also serve as a stable "lock" signal in NMR experiments. studymind.co.uk

Deuterium labeling can influence reaction kinetics through kinetic isotope effects (KIEs). libretexts.orgunam.mxnih.govwikipedia.orgresearchgate.net The increased mass of deuterium compared to hydrogen results in a lower zero-point energy for C-D bonds, making them stronger than C-H bonds. researchgate.netacs.orglibretexts.orgunam.mxresearchgate.net If the breaking of a C-H or C-D bond is the rate-determining step of a reaction, the reaction involving the deuterated compound will be slower; this is known as a primary kinetic isotope effect. acs.orglibretexts.orgunam.mxwikipedia.orgresearchgate.net Secondary KIEs occur when the isotopic substitution is near the reaction center but the bond to the isotope is not broken. libretexts.orgunam.mxwikipedia.org Measuring KIEs with deuterated analogs like E-64-d8 can provide valuable insights into the mechanisms of enzymatic inhibition or other reactions involving the compound. nih.govacs.orgmarquette.edusnnu.edu.cnlibretexts.orgunam.mx

Applications of E 64 D8 As a Research Probe in Biological Systems

Elucidation of Protease Functions in Cellular Pathways

Cysteine proteases are involved in a multitude of cellular processes, and inhibitors like E-64-d8 are instrumental in understanding their specific contributions.

Cysteine cathepsins, such as cathepsins B and L, are key proteases residing in lysosomes, the primary organelles for the degradation of cellular waste, including aggregated proteins and damaged organelles. This degradative process is intricately linked with autophagy, a fundamental cellular pathway for maintaining homeostasis. E-64d is known to inhibit lysosomal proteases and interfere with autolysosomal digestion, particularly when used in combination with inhibitors of aspartic proteases like pepstatin A nih.govnih.gov. By inhibiting these lysosomal cysteine cathepsins, E-64d (and by extension, E-64-d8) can be used to block the degradation step of autophagy, leading to the accumulation of autophagic vesicles. This accumulation serves as an indicator of autophagic flux and allows researchers to study the dynamics of autophagosome formation and maturation independent of downstream degradation nih.gov. Studies using E-64d have contributed to understanding how inhibiting lysosome function can impact autophagy activation, suggesting a feedback mechanism involving the down-regulation of mTOR complex 1 (mTORC1) activity. Research in colorectal cancer cells and breast carcinoma cells has utilized E-64d in studies related to autophagy and drug resistance nih.gov.

Cysteine proteases, including calpains and cathepsins, have been implicated in regulating cellular proliferation and differentiation by processing key regulatory proteins, transcription factors, and enzymes tocris.com. E-64d, as a cell-permeable inhibitor of these proteases, has been used to investigate their roles in these processes. For instance, studies in osteoblastic cells demonstrated that E-64d attenuated parathyroid hormone (PTH)-induced cell proliferation and inhibited differentiation in confluent cultures tocris.com. This suggests that cysteine proteases, such as calpains, play a role in mediating the proliferative and anabolic effects of PTH on these cells tocris.com. While direct studies with E-64-d8 on proliferation and differentiation are less documented in the search results, the established use of E-64d highlights the utility of this class of inhibitors, including deuterated analogs, in dissecting protease involvement in these fundamental cellular processes tocris.com.

Extracellular matrix (ECM) remodeling is a dynamic process crucial for tissue development, homeostasis, and various pathological conditions, including cancer progression. This remodeling is heavily reliant on the controlled activity of proteolytic enzymes, including cysteine proteases. While matrix metalloproteinases (MMPs) are prominent players in ECM degradation, cysteine cathepsins also contribute to this process and can activate other proteases involved in remodeling. Inhibitors like E-64d are employed as research probes to understand the contribution of cysteine proteases to ECM turnover. By inhibiting cathepsins, E-64d can affect the proteolytic balance in the extracellular environment and within cells, influencing processes like cell migration and invasion which are dependent on ECM modification. Research exploring novel cathepsin V inhibitors has used E-64d as a control inhibitor to assess the impact of cysteine protease inhibition on tumor cell proliferation and elastin (B1584352) degradation, highlighting the role of cathepsin V in these processes and its potential as a therapeutic target.

Utilization in Preclinical in vitro and in vivo Models

E-64-d8, like E-64d, is valuable in preclinical research to study disease mechanisms and evaluate the potential of therapeutic strategies targeting cysteine proteases. Its cell permeability allows for the investigation of intracellular protease activity nih.govnih.gov.

E-64d has been widely used in in vitro studies across various cell types to investigate the functions of cysteine proteases. This includes mechanistic studies in:

Cancer Cells: E-64d has been used in colorectal cancer cells and breast carcinoma cells to study autophagy and drug resistance nih.gov. It has also been employed in studies investigating the role of cathepsin V in the proliferation and invasiveness of cancer cells, such as HSC-3 tongue cancer cells wikipedia.org. Research on SARS-CoV-2 entry into Caco-2 and Vero cells has also utilized E-64d due to the involvement of cathepsin L in this process nih.govnih.gov.

Osteoblasts: As mentioned earlier, E-64d has been used in osteoblastic cell lines (e.g., MC3T3-E1) to demonstrate the involvement of cysteine proteases in PTH-mediated proliferation and differentiation tocris.com.

Other Cell Types: The broad inhibitory activity of E-64d against cysteine proteases makes it applicable to a wide range of cell lines where these enzymes play a role in specific cellular functions.

The use of E-64-d8 in such in vitro studies would offer the added benefit of isotopic labeling for more precise tracking and quantification of the inhibitor and its effects.

E-64d has also been applied in in vivo animal models to study the systemic effects of cysteine protease inhibition and gain mechanistic insights into disease pathogenesis.

Rat Liver: Studies using E-64 and its derivatives (including a "D form" which may correlate to a deuterated version) in rat liver have investigated the inhibition of cathepsins B and L in vivo, demonstrating the ability of these inhibitors to reach and affect protease activity in this organ. Research in rat liver models is common for studying metabolic processes and liver-related diseases. The deuterated nature of E-64-d8 would be particularly advantageous in such studies for tracking its metabolism and distribution within the liver and other tissues.

Murine Pathological Models: E-64d has been utilized in mouse models of diseases where cysteine proteases are implicated. For example, it has been used in a mouse model of lung cancer to study the impact of autophagy modulation on radiotherapy efficacy nih.gov. Furthermore, E64d has been investigated in Alzheimer's disease animal models, where it was shown to reduce brain amyloid-beta levels and improve memory deficits by inhibiting cathepsin B. These studies highlight the utility of cell-permeable cysteine protease inhibitors like E-64d and its deuterated analog E-64-d8 in exploring disease mechanisms and potential therapeutic targets in vivo.

The application of E-64-d8 in these in vivo models allows for a deeper understanding of the role of cysteine proteases in complex biological systems and disease progression, with the added capability of using the deuterium (B1214612) label for advanced analytical techniques.

Differentiation of Protease Roles within Complex Biological Networks

The deuterated nature of E-64-d8 makes it a powerful probe for differentiating the roles of various cysteine proteases within intricate biological networks. By leveraging the mass difference between a deuterated probe like E-64-d8 and its non-deuterated counterpart or other cellular components, researchers can employ mass spectrometry-based approaches to identify and quantify active cysteine proteases in a sample.

One significant application of isotope-encoded probes, such as those incorporating deuterium like E-64-d8, is in extending strategies like Isotope-Coded Affinity Tagging (ICAT). While ICAT was initially developed to monitor relative protein expression levels, the principle of using 'light' (non-deuterated) and 'heavy' (deuterated) versions of a probe can be applied to monitor the relative levels of protease activity rather than just their presence or expression levels.

In this approach, biological samples from different conditions (e.g., treated vs. control, different cell types, different time points) can be treated with 'light' and 'heavy' versions of the activity-based probe, such as non-deuterated E-64 and E-64-d8, respectively. The probe covalently binds to the active site cysteine residues of the targeted proteases. After combining the samples, the labeled proteases can be enriched and identified using mass spectrometry. The ratio of the signal intensities for the heavy (E-64-d8-labeled) and light (E-64-labeled) peptides derived from a specific protease provides a quantitative measure of the relative activity of that protease in the two different conditions.

This quantitative approach allows researchers to differentiate which cysteine proteases are more or less active in a given biological context. By comparing the activity profiles across different conditions, insights can be gained into the specific roles of individual proteases in various cellular processes, signaling pathways, or disease states. For instance, changes in the activity of specific cathepsins (known targets of E-64 and its derivatives nih.gov) in response to a stimulus or in a disease model can be precisely measured and compared, helping to pinpoint their functional contributions.

E-64 and its derivatives, including likely E-64-d8, are known to inhibit a range of cysteine proteases with varying potencies. This differential inhibition profile can also be exploited in research. While E-64 broadly targets many clan CA cysteine peptidases, the rates of inhibition can vary widely among different enzymes. nih.gov For example, half-times for inhibition by E-64 at 10 µM have been reported for several proteases: nih.gov

ProteaseHalf-time for Inhibition at 10 µM E-64 (s)
Papain0.1
Cathepsin B0.8
Cathepsin H17
Cathepsin L0.7
Calpain9.2

Note: Data based on inhibition by E-64, providing context for the likely targets of E-64-d8.

This inherent variability in inhibition kinetics means that by carefully controlling probe concentration and incubation time, it may be possible to selectively label or inhibit certain proteases over others, further aiding in the differentiation of their roles. The use of a deuterated probe like E-64-d8, coupled with sensitive mass spectrometry, allows for the precise identification and quantification of the specific proteases that have been targeted under given experimental conditions, providing detailed data on protease activity within complex biological samples.

Advanced Analytical and Biophysical Characterization of E 64 D8 and Its Interactions

Spectroscopic Analysis of Deuterated Compounds

Spectroscopic methods are fundamental in determining the structure, purity, and behavior of chemical compounds. For deuterated compounds like E-64-d8, these techniques provide unique insights due to the altered nuclear and physical properties of deuterium (B1214612) compared to protium (B1232500) (hydrogen-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. Deuteration significantly impacts NMR spectra. In proton NMR (¹H NMR), replacing protons with deuterium, which is NMR-silent in ¹H experiments, simplifies complex spectra by reducing signal overlap and eliminating coupling interactions involving the deuterated positions. This is particularly useful for larger molecules or complexes where spectral crowding is an issue nih.govbrightspec.comportlandpress.compnas.org.

For E-64-d8, ¹H NMR would show signals only for the non-deuterated protons, allowing for clearer assignment and analysis of their chemical environments and coupling patterns. Conversely, deuterium NMR (²H NMR) can directly probe the positions of deuterium atoms within the molecule, providing specific information about the deuteration sites.

Furthermore, deuteration is crucial in advanced NMR techniques used to study protein-ligand interactions and protein dynamics. For instance, in studies of enzyme-inhibitor complexes, deuterating the enzyme can reduce the overwhelming protein background signals in ¹H NMR, allowing for the observation of signals from the bound inhibitor nih.govbrightspec.comportlandpress.com. Two-dimensional (2D) NMR experiments, such as NOESY, can provide information about spatial proximity between atoms. By comparing 2D NOE difference spectra of complexes with protonated and deuterated inhibitors, researchers can identify specific interactions between the inhibitor and the enzyme's active site nih.govnih.govkcl.ac.uk. Solid-state NMR also benefits from deuteration, particularly for studying large enzyme-inhibitor complexes that are not amenable to solution NMR brightspec.comportlandpress.com.

Mass Spectrometry for Quantitative Profiling and Metabolic Fate Tracking (e.g., Stable Isotope Labeling in Proteomics)

Mass Spectrometry (MS) is a highly sensitive technique used for determining the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For deuterated compounds like E-64-d8, MS is invaluable for verifying the degree and location of deuteration and for quantitative analysis. Deuterated internal standards are widely used in quantitative MS to improve accuracy and precision by compensating for matrix effects and variations in ionization efficiency clearsynth.comresolvemass.ca.

The distinct mass shift introduced by deuterium atoms (approximately 1 Da per deuterium) allows for the clear differentiation of the deuterated compound from its non-deuterated counterpart and other molecules in a complex sample matrix biorxiv.orgspectroscopyonline.com. High-resolution MS is particularly important for accurately determining the isotopic distribution of deuterated compounds and assessing their isotopic purity nih.gov.

In the context of metabolic fate tracking, stable isotope labeling with deuterium is a key strategy. By administering a deuterated compound, its absorption, distribution, metabolism, and excretion (ADME) can be studied by monitoring the appearance and disappearance of the parent compound and its deuterated metabolites over time using MS ebmconsult.commedchemexpress.commusechem.com. This is often coupled with chromatographic techniques like liquid chromatography (LC-MS) to separate different species before MS analysis.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful MS-based technique used to study protein conformation, dynamics, and protein-ligand interactions. It measures the rate at which exchangeable hydrogen atoms in a protein (primarily backbone amides) exchange with deuterium when the protein is exposed to a deuterated solvent (D₂O) spectroscopyonline.comeurekaselect.comacs.org. When an inhibitor like E-64-d8 binds to an enzyme, it can alter the protein's conformation and reduce the accessibility of certain regions to the solvent, leading to a decreased rate of deuterium uptake in those regions. By comparing the deuterium uptake profiles of the free enzyme and the enzyme-inhibitor complex, the binding site and conformational changes induced by inhibitor binding can be mapped kcl.ac.ukbiorxiv.orgeurekaselect.comnih.govnih.govresearchgate.net.

Stable isotope labeling is also integral to quantitative proteomics, such as SILAC (Stable Isotope Labeling by Amino acids in Cell Culture), although this typically involves labeling proteins metabolically with heavier isotopes like ¹³C and ¹⁵N psu.eduresearchgate.netacs.org. However, the principle of using stable isotopes to differentiate and quantify biomolecules is directly relevant to tracking and quantifying deuterated inhibitors and their effects on biological systems.

Biochemical and Enzyme Kinetic Assays

Biochemical and enzyme kinetic assays are essential for characterizing the biological activity of enzyme inhibitors, including deuterated analogs like E-64-d8. These assays measure the effect of the inhibitor on enzyme activity and provide quantitative data on the potency of inhibition.

Fluorometric and Zymographic Methods for Activity Measurement

Fluorometric assays are commonly used to measure protease activity by employing a substrate conjugated to a fluorophore and a quenching molecule. Upon cleavage of the substrate by the protease, the fluorophore is released from the quencher, resulting in increased fluorescence that can be detected and quantified using a fluorometer or fluorescence microplate reader brightspec.comnih.gov. These assays can be adapted to measure the inhibition of enzyme activity by compounds like E-64-d8 by measuring the decrease in fluorescence signal in the presence of varying inhibitor concentrations.

Zymography is an electrophoretic technique used to detect and characterize the activity of hydrolytic enzymes, particularly proteases, within a gel matrix nih.govresearchgate.netspringernature.com. In this method, a substrate (such as gelatin or casein for proteases) is co-polymerized with the polyacrylamide gel. After electrophoresis, the gel is incubated in a buffer that allows the renatured enzymes to degrade the substrate. Staining the gel reveals clear bands at the positions where active enzymes have digested the substrate nih.govresearchgate.netspringernature.com.

Reverse zymography is a variation specifically used for detecting enzyme inhibitors. In this technique, both the substrate and the target enzyme are incorporated into the gel. After electrophoresis of a sample containing the inhibitor, the gel is incubated. Areas where the inhibitor is present will show reduced or no substrate degradation, appearing as darkly stained bands against a clear background clearsynth.comnih.govspringernature.comqeios.comtandfonline.com. These zymographic methods can be applied to assess the inhibitory effect of E-64-d8 on target cysteine proteases by observing the reduction or absence of activity bands in the presence of the compound.

Inhibition Constant Determination (e.g., IC50, Ki) in Research Settings

Quantitative assessment of enzyme inhibition involves determining inhibition constants, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) ebmconsult.comncifcrf.govsigmaaldrich.comedx.org.

The IC₅₀ is defined as the concentration of an inhibitor that reduces the maximal rate of an enzymatic reaction by 50% under specific experimental conditions sigmaaldrich.comedx.org. IC₅₀ values are dependent on factors such as substrate concentration and enzyme concentration ncifcrf.govedx.org.

The Kᵢ is a more intrinsic measure of inhibitor potency, representing the dissociation equilibrium constant of the enzyme-inhibitor complex ebmconsult.comedx.orgaatbio.com. Kᵢ values are considered a more accurate reflection of binding affinity and are less dependent on experimental conditions compared to IC₅₀ values ebmconsult.comedx.org. Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (K_m) for the substrate ncifcrf.govsigmaaldrich.comedx.org.

Determining IC₅₀ and Kᵢ values for E-64-d8 against its target cysteine proteases involves performing enzyme activity assays (such as fluorometric assays) with varying concentrations of the inhibitor while keeping enzyme and substrate concentrations constant (for IC₅₀) or varying substrate concentrations as well (for Kᵢ) ncifcrf.govsigmaaldrich.comedx.org. The data obtained from these experiments are then analyzed using appropriate enzyme kinetics models to calculate the inhibition constants.

Structural Biology Techniques for Enzyme-Inhibitor Complexes

Structural biology techniques provide atomic-level details of how enzymes interact with their inhibitors, which is crucial for understanding the mechanism of inhibition and for rational drug design.

X-ray crystallography is a primary technique used to determine the three-dimensional structure of proteins and protein-ligand complexes. By crystallizing the enzyme in complex with an inhibitor like E-64, the precise binding site of the inhibitor on the enzyme, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the enzyme upon inhibitor binding can be visualized rcsb.orgnih.govnih.govbiorxiv.org. Crystal structures of E-64 in complex with cysteine proteases like papain and human cathepsin L have been determined, revealing the covalent attachment of E-64 to the active site cysteine residue and how the inhibitor occupies the enzyme's subsites rcsb.orgnih.govnih.gov. Similar crystallographic studies could be performed with E-64-d8 to confirm its binding mode and assess any subtle structural differences in the complex compared to the non-deuterated inhibitor.

While less common for small molecule inhibitors compared to protein complexes, Cryo-electron microscopy (Cryo-EM) can also be used to determine the structures of large enzyme or enzyme-inhibitor complexes, complementing X-ray crystallography, especially for targets that are difficult to crystallize.

The combination of structural data from techniques like X-ray crystallography with information from spectroscopic methods (NMR, MS) and kinetic studies provides a comprehensive understanding of the interaction between E-64-d8 and its target enzymes, offering insights into the molecular basis of its inhibitory activity.

TechniqueInformation ProvidedRelevance to E-64-d8
NMR Spectroscopy Structural elucidation, dynamics, binding site mapping, conformational changes.Simplifies spectra, probes deuterium positions, studies interactions in solution. nih.gov
Mass Spectrometry Molecular weight, isotopic purity, quantitative analysis, metabolic fate tracking.Verifies deuteration, quantifies compound, tracks in biological systems. nih.govebmconsult.com
HDX-MS Protein dynamics, binding interfaces, conformational changes upon ligand binding.Maps binding site on enzyme, assesses impact on enzyme flexibility. eurekaselect.comacs.org
Fluorometric Assays Enzyme activity measurement, inhibition assessment.Quantifies inhibitory effect by measuring reduced substrate cleavage.
Zymography Detection of active enzymes, identification of inhibitors (reverse zymography).Visualizes enzyme inhibition as reduced or absent activity bands. nih.govspringernature.com
IC₅₀ and Kᵢ Determination Quantitative measure of inhibitor potency and binding affinity.Provides key parameters for comparing inhibitory strength. ncifcrf.govedx.org
X-ray Crystallography Atomic-resolution 3D structure of enzyme-inhibitor complex, binding mode.Reveals precise interaction details and structural basis of inhibition. rcsb.orgnih.gov

X-ray Crystallography of E-64-d8 Bound to Target Proteases

Detailed structural insights into the interaction of E-64 and its analogs with cysteine proteases have been primarily obtained through X-ray crystallography. These studies have elucidated the covalent binding mechanism and the specific subsites involved in the interaction.

Crystal structures of E-64 and its derivative E-64c bound to various cysteine proteases, including papain, cathepsin L, cathepsin B, and calpain, have been determined at high resolution. For instance, the crystal structure of a papain-E-64 complex was determined at 2.4-Å resolution, revealing a covalent link formed between the sulfur atom of the active-site cysteine 25 of papain and the C-2 atom of the inhibitor's epoxide ring. nih.gov This covalent bond formation results in a configurational conversion of the oxirane C2 atom from the S- to the R-form. nih.govnih.gov

Studies on the E-64c-papain complex, refined at 2.1-Å resolution, further detailed the interactions. nih.govresearchgate.net The leucyl and isoamylamide groups of E-64c were found to be strongly fixed to papain S subsites through specific interactions, including hydrogen bonding to the Gly-66 residue. nih.govresearchgate.net The carboxyl-terminal anion of E-64c forms an electrostatic interaction with the protonated His-159 imidazole (B134444) ring, which is thought to prevent this residue's participation in the hydrolytic charge-relay system. nih.govresearchgate.net Contrary to some earlier predictions, E-64 inhibitors primarily interact with the S subsites on the enzyme rather than the S' subsites. nih.gov

Crystal structures of calpain complexed with E-64 have also been reported, providing insights into the interaction with this important calcium-activated cysteine protease. nih.govnih.gov These structures revealed that access to the calpain active site is gated by two flexible loops, which are divergent among calpain isoforms and may provide a structural basis for selectivity. nih.gov

These crystallographic studies consistently demonstrate that E-64 and its active analogs bind covalently to the catalytic cysteine residue of target proteases via the epoxide group, with the rest of the molecule engaging in specific interactions within the enzyme's subsites. While direct crystallographic data for E-64-d8 were not found, its expected structural similarity to E-64 suggests it would exhibit analogous binding characteristics and interactions with target proteases.

Data from selected X-ray crystallography studies of E-64/E-64c complexes are summarized below:

Protease TargetInhibitorResolution (Å)Key InteractionPubChem CID of Inhibitor
PapainE-642.4Covalent bond to Cys25 via epoxide C2. nih.gov123985
PapainE-64c2.1, 1.9Covalent bond to Cys25, interactions with S subsites. nih.govresearchgate.netrcsb.orgNot explicitly listed as E-64c CID in searches, but derived from E-64.
Human Cathepsin LE-642.5Covalent binding, interactions in active site subsites. nih.gov123985
Rat mu-CalpainE-64High ResolutionCovalent binding to active-site cysteine. nih.gov123985
Human Calpain-3E-64Not specifiedCovalent binding to active-site cysteine. nih.gov123985

Other High-Resolution Structural Methods for Interaction Analysis

Beyond traditional X-ray crystallography, other high-resolution structural methods are being employed to study the interactions of E-64-like compounds with proteases.

Microcrystal electron diffraction (MicroED), combined with native mass spectrometry (nMS), has emerged as a powerful approach for the structural discovery of enzyme-inhibitor complexes, including those involving epoxide-based cysteine protease inhibitors like E-64 and its biosynthetic analogs. nih.gov This combined approach allows for the resolution of structures from microcrystals and the identification of bound ligands based on mass shifts. nih.gov

Studies using MicroED and nMS have been successful in resolving structures of papain bound to E-64 and its analogs, even when starting from crystal slurries soaked with mixtures of inhibitors or crude biosynthetic reactions. nih.gov This method can discriminate between different high-affinity ligands bound to microcrystals, providing valuable structural and analytical information simultaneously. nih.gov For example, MicroED structures of papain microcrystals soaked with a mixture of E-64, E-64c, and E-64d allowed for the modeling of E-64 and E-64c as alternate conformations based on the electron density and confirmation of their presence by nMS. nih.gov

Molecular dynamics simulations also complement crystallographic data by providing insights into the dynamic behavior of the enzyme-inhibitor complex and the stability of binding interactions at an atomic level. mdpi.com While not a direct structural determination method in the same vein as crystallography or MicroED, simulations based on high-resolution structures can offer valuable information about the binding modes and the influence of inhibitor binding on enzyme flexibility and conformation. mdpi.com

These advanced techniques offer alternative and complementary approaches to X-ray crystallography for obtaining high-resolution information on how E-64 and its derivatives interact with their target proteases, which can be particularly useful when large single crystals suitable for traditional X-ray diffraction are difficult to obtain or when analyzing complex mixtures of inhibitors.

Comparative Research and Mechanistic Differentiation

Comparison with Endogenous Cysteine Protease Inhibitors (e.g., Cystatin C)

Endogenous cysteine protease inhibitors, such as cystatins, play crucial roles in regulating the activity of cysteine proteases within biological systems. sigmaaldrich.com While both E-64/E 64-d8 and cystatins target cysteine proteases, their mechanisms of inhibition and spectrum of activity exhibit key differences. E-64 is an irreversible inhibitor, forming a stable covalent bond with the active site cysteine residue of target enzymes. wikipedia.orgserva.deagscientific.com This contrasts with the typical mechanism of cystatins, which are generally reversible inhibitors, often acting as competitive or slow-binding inhibitors.

Research on E-64 has demonstrated its potent inhibition of a wide array of cysteine proteases, including papain, calpain, and various cathepsins such as cathepsin B, L, and H. serva.deselleckchem.comagscientific.comsigmaaldrich.com This broad specificity allows E-64 to effectively block multiple cysteine protease activities simultaneously. While endogenous inhibitors like cystatin C also inhibit certain cysteine proteases, their specificity profiles and regulatory roles can be more nuanced and often involve complex interactions and localization within specific cellular compartments. Studies comparing E-64's effects to the activity of endogenous inhibitors often highlight the profound impact of complete or near-complete cysteine protease blockade achieved by E-64, which may not be fully replicated by the physiological regulation exerted by endogenous inhibitors alone.

Distinction from Other Classes of Protease Inhibitors

E-64 and its derivatives, including E 64-d8, exhibit a high degree of selectivity for cysteine proteases. serva.deselleckchem.comagscientific.com This specificity is a critical characteristic distinguishing them from inhibitors targeting other major classes of proteases: serine proteases, aspartic proteases, and metalloproteases. sigmaaldrich.comsigmaaldrich.com

Research has consistently shown that E-64 does not inhibit serine proteases, with the notable exception of some activity against trypsin in certain contexts, nor does it inhibit aspartic proteases or metalloproteases. serva.deselleckchem.comagscientific.comsigmaaldrich.combiorxiv.orgnih.gov This selective inhibition profile makes E-64 a valuable tool for dissecting the roles of cysteine proteases in complex biological processes without significantly affecting the activities of other protease classes. serva.desigmaaldrich.com

The distinction in inhibitory targets is based on the fundamental differences in the catalytic mechanisms of these protease classes. Serine proteases utilize a serine residue in their active site, aspartic proteases employ aspartic acid residues, and metalloproteases require a metal ion, typically zinc, for catalysis. sigmaaldrich.comsigmaaldrich.com E-64's mechanism, reliant on the reactive thiol group of cysteine proteases, is ineffective against the active sites of these other enzyme classes. wikipedia.orgserva.deagscientific.com

The following table summarizes the inhibitory profile of E-64 across different protease classes based on research findings:

Protease ClassInhibition by E-64Notes
Cysteine ProteasesInhibitedPotent, irreversible inhibition. serva.deselleckchem.comagscientific.com
Serine ProteasesNot InhibitedExcept some activity against trypsin. serva.deagscientific.com
Aspartic ProteasesNot Inhibited selleckchem.combiorxiv.org
MetalloproteasesNot Inhibited selleckchem.comnih.gov

Data Table: IC50 Values for E-64 against Specific Cysteine Proteases

Target ProteaseIC50 Value (nM)Source
Papain9 selleckchem.com
Cathepsin K1.4 abcam.com
Cathepsin S4.1 abcam.com
Cathepsin L2.5 abcam.com
Cathepsin HInhibited selleckchem.com
CalpainInhibited serva.deagscientific.com

Analysis of Cellular Feedback Mechanisms in Response to Broad-Spectrum Inhibition

The broad-spectrum inhibition of cysteine proteases by compounds like this compound can trigger various cellular responses. While direct studies specifically detailing cellular feedback mechanisms initiated by this broad inhibition are not extensively covered in the provided search results, research highlights the downstream consequences of inhibiting key cysteine proteases.

For instance, the inhibition of calpain and cathepsin B by E64d has been shown to attenuate matrix metalloproteinase-9 (MMP-9) activity after focal cerebral ischemia in rats. nih.gov This suggests an interplay between cysteine proteases and metalloproteases, where inhibiting the former can indirectly impact the activity of the latter. This could be considered a form of cellular response or pathway interaction resulting from the initial broad cysteine protease inhibition.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Protease Probes Based on E-64-d8 Scaffold

The E-64 scaffold, with its reactive epoxide warhead, is a prime candidate for designing advanced protease probes. wikipedia.orgbiorxiv.org These probes, often referred to as activity-based probes (ABPs), covalently label active proteases, allowing for their detection, identification, and functional characterization within complex biological samples. stanford.edustonybrookmedicine.edu Future research could leverage the E-64-d8 scaffold to develop probes with enhanced specificity, sensitivity, or novel functionalities.

The incorporation of isotopic labels like deuterium (B1214612) (as in E-64-d8) into the probe structure enables quantitative proteomics applications. By using differentially labeled probes, researchers can compare protease activity levels between different biological states (e.g., treated vs. control, healthy vs. diseased) using mass spectrometry. acs.orgnih.gov This allows for a deeper understanding of how protease activity changes in response to various stimuli or in different physiological and pathological conditions.

Furthermore, the E-64 scaffold can be modified to incorporate tags such as biotin (B1667282) or fluorescent dyes, creating probes that can be used for affinity purification, visualization, and enrichment of labeled proteases. stanford.edustonybrookmedicine.edumdpi.com Future probes based on E-64-d8 could combine isotopic labeling with these tags, enabling multiplexed quantitative analysis alongside visualization or targeted enrichment. The inherent specificity of E-64 for cysteine proteases would ensure that these next-generation probes selectively target this class of enzymes. sigmaaldrich.com

Integration into Systems Biology Approaches for Protease Network Analysis

Proteases operate within complex networks, and understanding their collective activity and interactions is crucial for comprehending many biological processes. nih.govpsu.edunih.gov Systems biology approaches aim to analyze these intricate networks on a global scale. nih.goveuropa.eu Isotopically labeled inhibitors like E-64-d8 are valuable tools for integrating protease analysis into these system-wide studies.

Quantitative proteomics techniques, facilitated by stable isotope labeling, allow for the measurement of changes in protein abundance and post-translational modifications, including proteolytic cleavage events. acs.orgnih.govnih.gov By using E-64-d8 or similar labeled inhibitors in conjunction with mass spectrometry-based proteomics, researchers can quantify the activity of targeted cysteine proteases across different conditions. This quantitative data can then be integrated with other -omics data (e.g., transcriptomics, metabolomics) to build comprehensive models of protease networks and their impact on cellular function. europa.eu

Analyzing protease networks using systems biology approaches can reveal how dysregulation of specific proteases or pathways contributes to disease development. psu.edunih.gov The use of isotopically labeled inhibitors provides the quantitative accuracy needed to identify subtle changes in protease activity within these complex biological systems. acs.orgnih.gov This can lead to the identification of novel therapeutic targets and the development of more effective interventions.

Advancements in Isotopic Labeling Techniques for Complex Biological Systems

The development and application of isotopic labeling techniques are continuously advancing, enabling more sophisticated studies of biological systems. acs.orgnih.govresearchgate.netboku.ac.atsigmaaldrich.comchemrxiv.orgmdpi.com E-64-d8 represents an application of stable isotope labeling to a specific class of enzyme inhibitors. Future advancements in isotopic labeling techniques will further enhance the utility of labeled compounds like E-64-d8.

Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric tags (iTRAQ, TMT) are widely used for quantitative proteomics. acs.orgnih.govnih.gov Integrating the use of isotopically labeled activity-based probes, such as those based on E-64-d8, with these established quantitative proteomics workflows can provide a more direct measure of protease activity within the broader proteomic context. nih.gov

Furthermore, advancements in spatial and temporal isotopic labeling techniques could allow researchers to investigate protease activity with higher resolution in living systems. nih.govmdpi.com For example, pulsed isotopic labeling strategies could be combined with labeled E-64 derivatives to track changes in cysteine protease activity over time or in specific cellular compartments. nih.gov This would provide unprecedented insights into the dynamic regulation of proteolysis in various biological processes. The increased sensitivity and resolution of modern mass spectrometry instruments are also crucial for maximizing the potential of these advanced labeling techniques. acs.orgresearchgate.netmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.